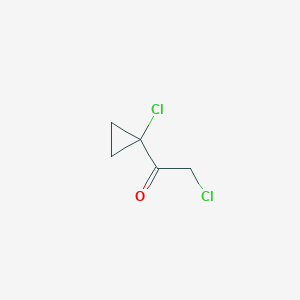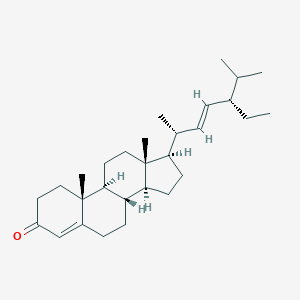
Stigmasta-4,22-dien-3-one
Übersicht
Beschreibung
Stigmasta-4,22-dien-3-one is a sterol compound that has been studied in various contexts due to its interesting chemical structure and properties.
Synthesis Analysis
- A new and efficient synthesis of brassinosteroids, including key intermediates derived from stigmasta-2,(22E)-dien-6-one, has been achieved using catalytic RuO4 hydroxylation and sodium perborate for Baeyer-Villiger oxidation (Massey, Pore, & Hazra, 2003).
- An improved synthesis process of (22E)-stigmasta-1,4,22-trien-3-one using stigmasterol as a starting material has been developed, offering a simple operation, mild reaction conditions, and high yield, suitable for industrial production (Zhou Meng-di, 2014).
Molecular Structure Analysis
- The structure of Stigmasta-4,22-dien-3-one has been characterized using various spectroscopic methods, including IR, NMR, and crystallography. For example, stigmasterol hemihydrate, a related compound, has been studied for its crystal structure, providing insights into the molecular arrangement of such sterols (Benavides, Fronczek, & Fischer, 2002).
Chemical Reactions and Properties
- The chemical behavior of Stigmasta-4,22-dien-3-one in various reactions, such as the singlet-oxygen ene reaction, has been studied. These studies provide insights into the reactivity of the compound under different conditions and can help predict its behavior in various chemical environments (Ponce et al., 2000).
Physical Properties Analysis
- Research on compounds like stigmasterol, which is structurally similar to Stigmasta-4,22-dien-3-one, offers insights into the physical properties such as melting points, solubility, and phase behavior. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
- The chemical properties of Stigmasta-4,22-dien-3-one, including its reactivity, stability, and interactions with other molecules, have been a subject of various studies. These studies help in understanding the potential applications and limitations of this compound in different fields.
For a more comprehensive understanding and for accessing additional detailed research, you can explore further at consensus.app.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Applications:
- Polyamine Conjugates of Stigmasterol: This study synthesized polyamine conjugates with stigmasterol, including Stigmasta-4,22-dien-3-one derivatives, and found significant antimicrobial activity against Staphylococcus aureus and cytotoxic activity on human T-lymphoblastic leukemia cells and normal human fibroblasts (Vida et al., 2012).
Cytotoxic Effects in Cancer Research:
- Cytotoxic Effect of Hemisynthetic Derivatives of Stigmasterol: Oxidation of stigmasterol to produce Stigmasta-4,22-dien-3-one and other derivatives showed moderate cytotoxic activity against the human fibrosarcoma cell line HT1080 (Sandjo et al., 2011).
- Sterols from Acanthus ilicifolius: This study isolated various compounds including Stigmasta-4,22-dien-3-one from the mangrove plant Acanthus ilicifolius, with some showing moderate activity against selected tumor cell lines (Guo-qiang, 2009).
Chemical and Structural Analysis:
- Isolation from Natural Sources: The isolation of Stigmasta-4,22-dien-3-one from different natural sources, such as the bark stem of Melochia umbellata and the roots of Bryonia dioica, has been reported, with analysis of its structure and potential bioactivity (Usman et al., 2020) (Cattel et al., 1979).
Antiproliferative and Apoptosis-Inducing Properties:
- Steroids from Commiphora mukul: Research on steroids from Commiphora mukul, including Stigmasta-4,22-dien-3-one derivatives, demonstrated antiproliferative effects against human cancer cell lines and the induction of apoptosis in these cells (Shen et al., 2012).
Antioxidant Properties:
- RADICAL SCAVENGING ACTIVITY OF TRITERPENE STEROIDS FROM STEM OF POLYGONUM PULCHRUM: The study evaluated the antioxidant activities of compounds including Stigmasta-4,22-dien-3-one, demonstrating its significant radical scavenging activity (Sahidin et al., 2014).
Eigenschaften
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmasta-4,22-dien-3-one | |
CAS RN |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




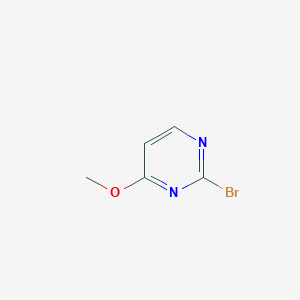

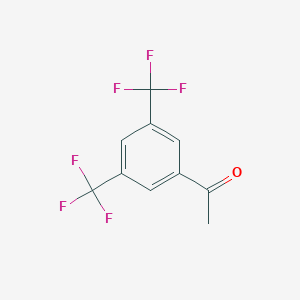

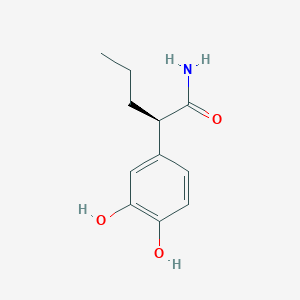
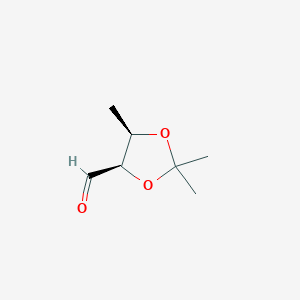
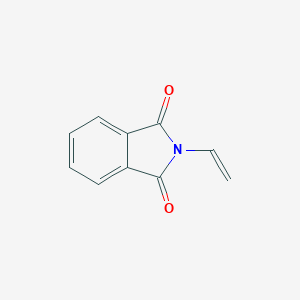
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

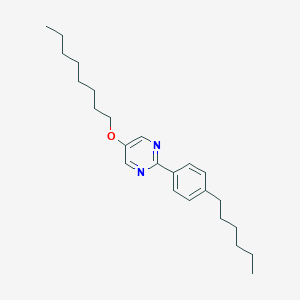
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
